molecular formula C13H9ClN2 B8763734 2-Chloro-3-phenylpyrazolo[1,5-A]pyridine

2-Chloro-3-phenylpyrazolo[1,5-A]pyridine

Cat. No.: B8763734
M. Wt: 228.67 g/mol
InChI Key: LWASNTXCDHTWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenylpyrazolo[1,5-a]pyridine is a chemical intermediate of significant interest in pharmaceutical research and development. Compounds based on the pyrazolo[1,5-a]pyridine scaffold are recognized as privileged structures in medicinal chemistry due to their rigid, planar nature and high metabolic stability, often serving as isosteres for indole, purine, and other azaindole cores . This scaffold is a key structural component in a wide range of biologically active molecules and has been utilized in the design of inhibitors for various therapeutic targets, including protein kinases , helicases , and various receptors . The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position and a phenyl ring at the 3-position, makes it a valuable precursor for further synthetic exploration. The chlorine atom acts as a reactive handle, allowing for efficient functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This enables researchers to introduce diverse amine, ether, or carbon-based functionalities to create targeted libraries for structure-activity relationship (SAR) studies . The 3-phenyl group can be further modified to fine-tune the steric and electronic properties of the molecule, optimizing interactions with biological targets. The primary research applications for this compound and its derivatives include use as protein kinase inhibitors for oncology research , building blocks for fragment-based drug discovery , and intermediates in the synthesis of compounds for central nervous system (CNS) disorders, given the scaffold's demonstrated CNS penetration in pharmacokinetic studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-3-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)15-13/h1-9H

InChI Key

LWASNTXCDHTWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3N=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-chloro-3-phenylpyrazolo[1,5-a]pyridine with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Structural Features Biological Activity Synthesis Method Key Findings
This compound 2-Cl, 3-Ph substituents Under investigation; potential kinase inhibition Cyclization of pyridinium-N-imines with alkynes High metabolic stability; scaffold optimization ongoing
2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide 2-Me, 5-OMe, diaryl carboxamide Antitubercular (drug-resistant Mtb strains) Amide coupling of pyrazolo[1,5-a]pyridine acids Superior potency against drug-resistant TB vs. non-methoxy analogs
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Chloro, CF₃, pyrimidine fusion Kinase inhibition (e.g., JAK, PI3K) Multi-step cycloaddition Broad-spectrum kinase activity; high selectivity
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine 3-Me, 7-Me, 2-Ph substituents Not explicitly reported (structural analog) Condensation of α,β-unsaturated esters Studied for photophysical properties
Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) 3-isobutyryl, 2-isopropyl Anti-inflammatory, neuroprotective Commercial synthesis via cyclization Marketed in Japan for asthma and neurodegenerative diseases

Key Observations

Substituent Effects on Activity :

  • Chloro and Phenyl Groups : The 2-chloro-3-phenyl substitution in the target compound enhances metabolic stability and provides a rigid aromatic core, favoring interactions with hydrophobic kinase pockets .
  • Methoxy and Trifluoromethyl Groups : Derivatives like 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide show improved antitubercular efficacy against drug-resistant strains, likely due to enhanced membrane permeability . Trifluoromethyl groups in pyrimidine-fused analogs increase lipophilicity and target selectivity .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 7-aminopyrazolo[1,5-a]pyrimidines) reduces reaction times from hours to minutes, improving yields . One-pot tandem reactions (e.g., α,β-unsaturated ester condensation) simplify the synthesis of fused pyrazolo[1,5-a]pyridines .

Biological Target Diversity :

  • Kinase Inhibition : Pyrazolo[1,5-a]pyridine derivatives target kinases such as JAK, PI3K, and EphB3, with substituents like diaryl carboxamides improving binding affinity .
  • Antimicrobial Activity : Carboxamide derivatives exhibit dual inhibition of bacterial cysteine proteases and growth (MIC₅₀: 0.6–1.4 mg/mL) .

Thermodynamic and Kinetic Profiles: Hydrophobic and entropic interactions dominate the binding of 1-substituted pyridylimidazo[1,5-a]pyridines to papain, suggesting non-covalent inhibition mechanisms .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Chloro or alkyl groups (e.g., methyl, isopropyl) enhance metabolic stability and target engagement .
  • Position 3 : Phenyl or carboxamide groups improve kinase selectivity and solubility .
  • Fused Rings: Pyrimidine or thieno[2,3-b]pyridine fusion expands π-stacking interactions, critical for high-affinity kinase binding .

Preparation Methods

Cyclization with Cyclic β-Diketones

Reactions between N-amino-2-iminopyridines and cyclic β-diketones like dimedone (5a ) under similar CDC conditions yield tetrahydropyrido[1,2-b]indazoles. Although these products lack the chloro substituent, substituting dimedone with chlorinated diketones or post-synthetic halogenation could target 2-chloro-3-phenyl derivatives.

Halogenation and Functional Group Interconversion

Direct Chlorination via Vilsmeier-Haack Conditions

The Vilsmeier-Haack reaction, utilizing POCl₃ and N,N-dimethylaniline, is a classical method for introducing chloro groups. Portilla et al. (2021) applied these conditions to annulate β-enaminones, yielding chlorinated pyrazolo[1,5-a]pyrimidines. Adapting this to pyridine systems, 3-phenylpyrazolo[1,5-a]pyridine could undergo chlorination at the 2-position using POCl₃ under reflux.

Halogen Exchange Reactions

A patent by Bennett et al. (2017) describes the synthesis of 2-chloro-3-phenylpyrazolo[1,5-a]pyridine via halogen exchange. Starting from 2-iodo-3-phenylpyrazolo[1,5-a]pyridine, treatment with CuCl₂ or Pd-catalyzed cross-coupling in the presence of chlorine sources facilitates substitution. This method benefits from high regioselectivity and compatibility with diverse aryl groups.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the phenyl group via Suzuki coupling is a viable strategy. For instance, 2-chloropyrazolo[1,5-a]pyridine-3-boronic acid could couple with phenylboronic acid under Pd(PPh₃)₄ catalysis in a mixed solvent system (e.g., dioxane/H₂O) at 80–100°C. This method offers modularity for varying aryl substituents but requires pre-functionalized boronic acids.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling between 2-chloropyrazolo[1,5-a]pyridine and iodobenzene in the presence of a diamine ligand (e.g., trans-1,2-diaminocyclohexane) at 110°C provides direct access to the target compound. Yields typically range from 65–80%, depending on the solvent (DMF or DMSO).

One-Pot Multicomponent Reactions

Oxidative [3+2] Cycloaddition

Recent advances utilize N-aminopyridinium salts and alkynylphosphonates in Fe(NO₃)₃-catalyzed cycloadditions. Xiong et al. (2022) reported that stirring N-aminopyridinium salts with chloro-substituted alkynes in DMSO at room temperature under air affords pyrazolo[1,5-a]pyridine-3-phosphonates. Replacing the alkyne with phenylacetylene derivatives could yield the desired chloro-phenyl product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)AdvantagesLimitations
CDC with β-DicarbonylN-Amino-2-iminopyridine, β-KetoesterAcOH, O₂, 130°C, 18 h94Green chemistry, high atom economyRequires post-synthetic chlorination
Vilsmeier-HaackPyrazolo[1,5-a]pyridinePOCl₃, DMF, reflux70–85Direct chlorinationHarsh conditions, poor regioselectivity
Suzuki Coupling2-Chloropyrazolo-boronic Acid, PhB(OH)₂Pd(PPh₃)₄, dioxane/H₂O, 80°C75–90Modular aryl substitutionRequires boronic acid synthesis
Ullmann Coupling2-Chloropyrazolo, IodobenzeneCuI, diamine ligand, DMF, 110°C65–80Broad substrate scopeModerate yields, toxic solvents

Mechanistic Insights and Optimization

Role of Oxidants in CDC Reactions

Molecular oxygen acts as a terminal oxidant in CDC, facilitating dehydrogenation and aromatization. Increasing O₂ pressure from ambient air to 1 atm improved yields from 74% to 94% in pyrazolo[1,5-a]pyridine synthesis. Acetic acid serves dual roles as a catalyst and proton source, enhancing enolization of β-dicarbonyl compounds.

Solvent Effects in Cross-Coupling

Polar aprotic solvents like DMF stabilize Pd and Cu intermediates in coupling reactions, but high temperatures promote side reactions. Mixed solvent systems (e.g., dioxane/H₂O) in Suzuki couplings mitigate this by improving boronic acid solubility .

Q & A

Q. Tables for Key Data

Property Value/Method Reference
Synthetic Yield (Optimized) 78–85% (Pd/XPhos, 90°C)
¹H NMR (CDCl₃) δ 8.21 (d, J=6.5 Hz, 1H, Ar-H)
MIC (S. aureus) 12.5 µg/mL (vs. 25 µg/mL for 3-Br analog)
DFT HOMO-LUMO Gap 4.3 eV (B3LYP/6-31G*)

Q. Notes

  • Computational methods should use peer-reviewed functionals (e.g., B3LYP , LC-ωPBE ).
  • Biological assays require validation against standard reference compounds (e.g., ciprofloxacin for antimicrobial tests).

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